molecular formula C20H26N4O B2684736 2-PHENYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}BUTANAMIDE CAS No. 1421490-56-3

2-PHENYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}BUTANAMIDE

Cat. No.: B2684736
CAS No.: 1421490-56-3
M. Wt: 338.455
InChI Key: ZACWLWNIGZTWNN-UHFFFAOYSA-N
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Description

2-Phenyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}butanamide is a compound that has garnered significant interest in the scientific community due to its diverse applications in various fields of research and industry. This compound is known for its unique chemical structure, which includes a piperidine ring, a pyrazine moiety, and a butanamide group.

Mechanism of Action

Target of Action

The primary targets of 2-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)butanamide Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

The exact mode of action of 2-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)butanamide It can be inferred that the compound interacts with its targets, possibly causing changes that inhibit the growth or function of the target organism .

Biochemical Pathways

The specific biochemical pathways affected by 2-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)butanamide Similar compounds have been reported to have anti-tubercular activity, suggesting that they may affect pathways related to the growth and survival of mycobacterium tuberculosis .

Result of Action

The molecular and cellular effects of 2-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)butanamide Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may inhibit the growth or function of this organism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}butanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazine Moiety: The pyrazine group is introduced via nucleophilic substitution reactions.

    Formation of the Butanamide Group: The butanamide group is formed through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine moiety or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Phenyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide

    2-Methylacetylfentanyl: N-(2-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide

    2,5-Dimethylfentanyl: N-[2,5-Dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide

Uniqueness

2-Phenyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in research and industry.

Properties

IUPAC Name

2-phenyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-2-18(17-6-4-3-5-7-17)20(25)23-14-16-8-12-24(13-9-16)19-15-21-10-11-22-19/h3-7,10-11,15-16,18H,2,8-9,12-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACWLWNIGZTWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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